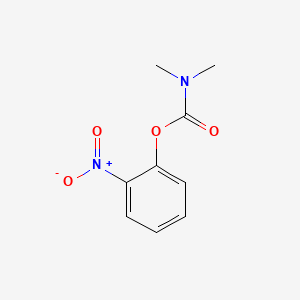

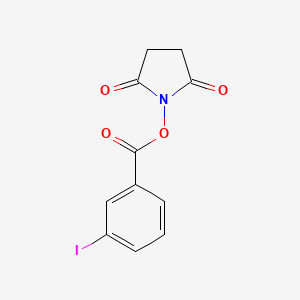

2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Radioiodination of Proteins and Peptides

Succinimidyl 3-Iodobenzoate: is extensively used in the radioiodination of proteins and peptides. This process is crucial for creating radiolabeled proteins, which serve as invaluable tools in biochemical research. The compound allows for the indirect radioiodination, offering a more stable alternative to direct electrophilic methods .

Synthesis of Radioactive Tracers

The compound is instrumental in synthesizing radioactive tracers for medical imaging techniques like PET and SPECT. These tracers are used to visualize and measure biological processes in vivo .

Development of Radiopharmaceuticals

N-Succinimidyl 3-iodobenzoate: plays a vital role in developing radiopharmaceuticals. It helps create compounds that can be used for both diagnostic purposes and targeted radiotherapy, particularly in cancer treatment .

Bioconjugation

The active ester form of Succinimidyl 3-Iodobenzoate is used for bioconjugation. It facilitates the attachment of various molecules to proteins or antibodies, enhancing their properties for specific applications .

Immunoassays

In immunoassays, Succinimidyl 3-Iodobenzoate is used to label antibodies with radioactive iodine. This labeling improves the detection and quantification of antigens in research and clinical diagnostics .

Antibody Modification

The compound is used to modify antibodies to improve their binding efficiency and stability. This modification is particularly important in the development of therapeutic antibodies .

Protein Engineering

Succinimidyl 3-Iodobenzoate: is utilized in protein engineering to introduce radioactive iodine into proteins. This technique is used to study protein structure, function, and dynamics .

Targeted Drug Delivery

The compound’s ability to bind to specific proteins allows for targeted drug delivery systems. This application is significant in developing treatments that minimize side effects and increase therapeutic efficacy .

Mechanism of Action

- It avoids the limitations associated with tyrosine-dependent labeling and the subsequent exposure of proteins to oxidizing conditions .

- The iodine atom is positioned ortho to the phenolic hydroxyl group, making it less susceptible to deiodination compared to other labeling agents .

- SIB-labeled proteins exhibit improved stability in vivo compared to those labeled by direct electrophilic methods .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

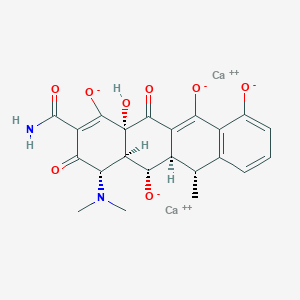

IUPAC Name |

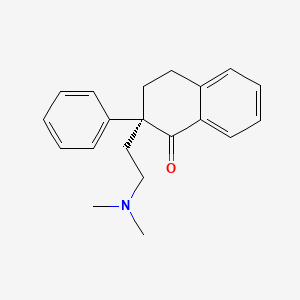

(2,5-dioxopyrrolidin-1-yl) 3-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOSXWBFXSDUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919695 |

Source

|

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91487-18-2 |

Source

|

| Record name | N-Succinimidyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091487182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.